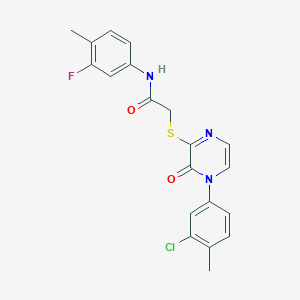
Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate” is a complex organic molecule. It contains a phenyl group, a piperidine ring, and a 2,5-dioxopyrrolidin-1-yl group. The exact properties and functions of this compound would depend on its specific structure and the context in which it is used .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the 2,5-dioxopyrrolidin-1-yl group. The exact synthesis process would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a phenyl group, a piperidine ring, and a 2,5-dioxopyrrolidin-1-yl group. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The phenyl group, the piperidine ring, and the 2,5-dioxopyrrolidin-1-yl group each have distinct reactivity profiles, and their reactions could involve various mechanisms such as nucleophilic substitution, elimination, or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Anticonvulsant Properties
This compound has been studied for its potential as an anticonvulsant . A series of hybrid pyrrolidine-2,5-dione derivatives, including this compound, showed potent anticonvulsant properties. They demonstrated broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Pain Management
The compound has also shown promise in the field of pain management . It was found to be effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
The mechanism of action of this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications in various neurological disorders where calcium channels play a crucial role.
Drug Metabolism and Safety Profile
The compound revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This suggests a favorable safety profile, which is a critical aspect of drug development.
Use in Drug Discovery
The pyrrolidine ring, a part of this compound, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Potential for Structural Diversity
The pyrrolidine ring in this compound allows for a greater chance of generating structural diversity . This is significant in drug discovery, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenyl 4-[[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-16(13-22-17(24)6-7-18(22)25)20-12-14-8-10-21(11-9-14)19(26)27-15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTLVTDVWXUTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

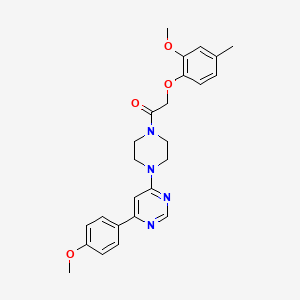
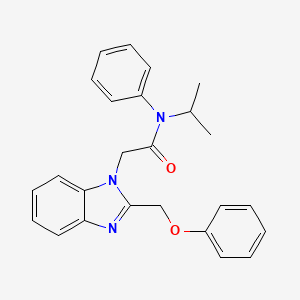
![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)
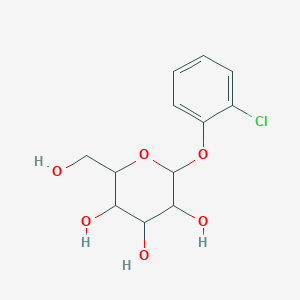

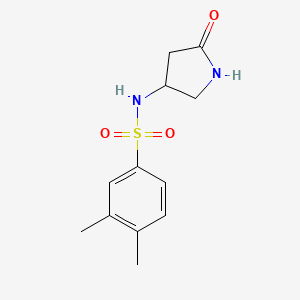
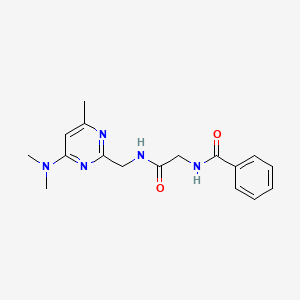

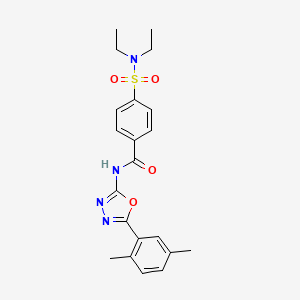


![3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2648514.png)
